molecular formula C20H17ClN4O3 B2962970 N-(4-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)phenyl)acetamide CAS No. 1448050-30-3

N-(4-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)phenyl)acetamide

Cat. No.: B2962970
CAS No.: 1448050-30-3
M. Wt: 396.83
InChI Key: WDVFBHOMUQJAJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H17ClN4O3 and its molecular weight is 396.83. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Potential

Several studies have synthesized and evaluated derivatives of oxadiazole, azetidine, and acetamide for their antibacterial efficacy against a range of bacterial strains including gram-positive and gram-negative bacteria. For instance, compounds have shown moderate to good activity against S. aureus and E. coli, indicating their potential as antibacterial agents (Desai et al., 2008), (Mistry et al., 2009).

Enzyme Inhibition

Compounds bearing the 1,3,4-oxadiazole moiety have been investigated for their inhibitory potential against various enzymes. Research has shown that these compounds exhibit modest antibacterial potential and can act as inhibitors for enzymes like α-glucosidase, acetylcholinesterase, and urease, highlighting their potential use in addressing diseases related to these enzymes (Virk et al., 2023), (Iftikhar et al., 2019).

Anticancer and Antimicrobial Activity

Novel derivatives have also been synthesized and characterized for their potential anticancer and antimicrobial activities. Some compounds have demonstrated promising activities against A549 cells and showed selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including linezolid and tedizolid-resistant strains. This suggests the role of these derivatives in developing treatments for cancer and combating antimicrobial resistance (Kairytė et al., 2022).

Molecular Docking and Biological Screening

Further, molecular docking and biological screening have been used to assess the interaction of these derivatives with biological targets, providing insights into their mode of action and enhancing their design for specific therapeutic applications. These studies help in understanding the compound's binding affinities and predicting their biological activities, which is crucial for drug development processes (Basra et al., 2019).

Properties

IUPAC Name

N-[4-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3/c1-12(26)22-17-7-5-13(6-8-17)20(27)25-10-15(11-25)19-23-18(24-28-19)14-3-2-4-16(21)9-14/h2-9,15H,10-11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVFBHOMUQJAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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